
4-Chloro-5,8-difluoro-2-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,8-difluoro-2-propylquinoline is a chemical compound with the molecular formula C12H10ClF2N and a molecular weight of 241.66 g/mol . This compound is primarily used in research and has applications in various scientific fields. It is characterized by the presence of chlorine, fluorine, and propyl groups attached to a quinoline ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-5,8-difluoro-2-propylquinoline involves several steps, typically starting with the quinoline ring formation followed by the introduction of chlorine, fluorine, and propyl groups. The synthetic route may include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.
Introduction of Chlorine and Fluorine: Halogenation reactions using reagents like chlorine gas and fluorine sources under controlled conditions.
Addition of Propyl Group: Alkylation reactions using propyl halides in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis .
Chemical Reactions Analysis
4-Chloro-5,8-difluoro-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using reagents like sodium methoxide or amines, forming substituted quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-5,8-difluoro-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5,8-difluoro-2-propylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
4-Chloro-5,8-difluoro-2-propylquinoline can be compared with other quinoline derivatives, such as:
4-Chloroquinoline: Lacks the fluorine and propyl groups, leading to different chemical properties and reactivity.
5,8-Difluoroquinoline: Lacks the chlorine and propyl groups, affecting its biological activity and applications.
2-Propylquinoline: Lacks the chlorine and fluorine groups, resulting in different chemical behavior.
The presence of chlorine, fluorine, and propyl groups in this compound makes it unique, providing distinct chemical and biological properties .
Properties
CAS No. |
1156277-54-1 |
|---|---|
Molecular Formula |
C12H10ClF2N |
Molecular Weight |
241.66 g/mol |
IUPAC Name |
4-chloro-5,8-difluoro-2-propylquinoline |
InChI |
InChI=1S/C12H10ClF2N/c1-2-3-7-6-8(13)11-9(14)4-5-10(15)12(11)16-7/h4-6H,2-3H2,1H3 |
InChI Key |
SVBUQYIRNZLAAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=CC(=C2C(=C1)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


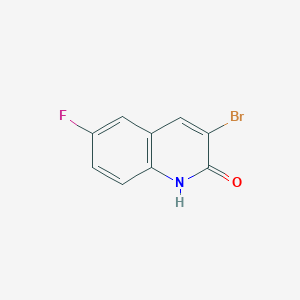
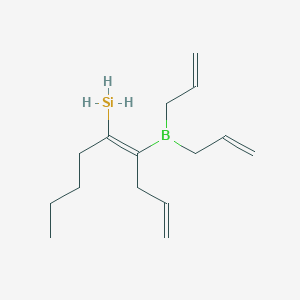
![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)
![1-Cyclohexyl-n-ethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11868786.png)
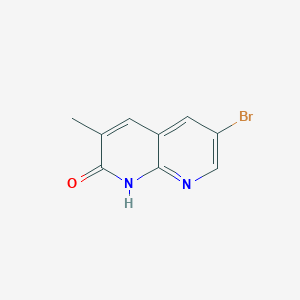



![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)
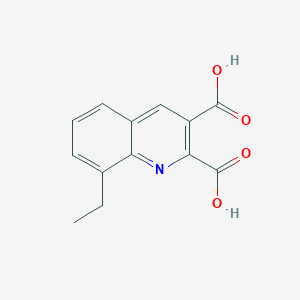
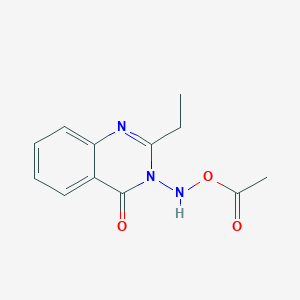
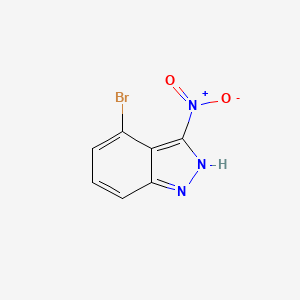
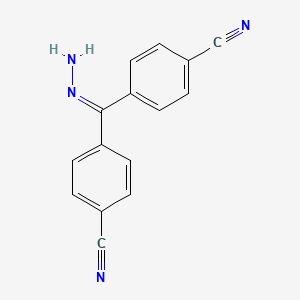
![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
